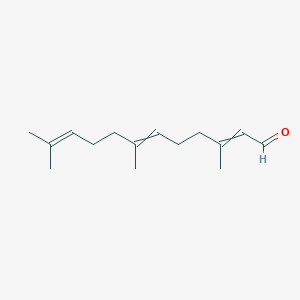
Farnesal
Overview
Description
Farnesal, also known as this compound, is an organic compound with the molecular formula C15H24O. It is a naturally occurring sesquiterpene aldehyde found in various essential oils. This compound is known for its distinctive aroma and is used in the fragrance industry. It also plays a role in the biosynthesis of other important biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesal can be synthesized through several methods. One common approach involves the oxidation of farnesol, a related alcohol. The oxidation can be carried out using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by the selective oxidation of farnesol. This process typically involves the use of catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form farnesoic acid.
Reduction: It can be reduced back to farnesol using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Farnesoic acid.
Reduction: Farnesol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Farnesal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in the biosynthesis of natural products and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
Farnesal exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of terpenoids. This compound can modulate the activity of these enzymes, leading to changes in the production of other biologically active compounds. Additionally, this compound has been shown to affect cell signaling pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Farnesol: An alcohol with similar structure but different functional group.
Farnesoic Acid: An oxidized form of farnesal with a carboxylic acid group.
Nerolidol: Another sesquiterpene alcohol with a similar carbon skeleton but different functional groups.
This compound’s unique properties make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3 |
InChI Key |
YHRUHBBTQZKMEX-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














